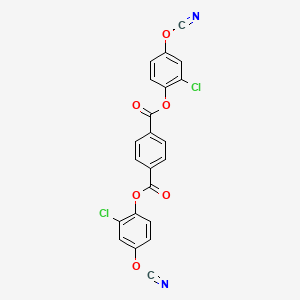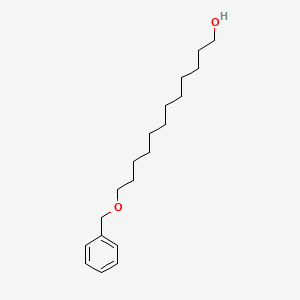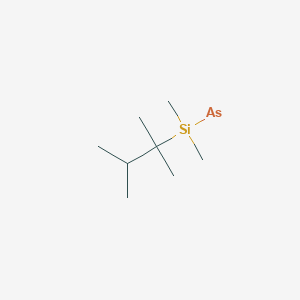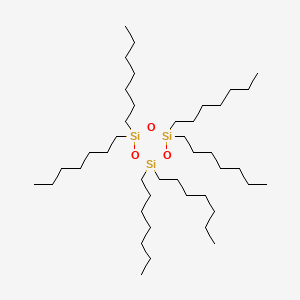
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of heptyl-substituted silanes with trioxatrisilinane precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of advanced equipment and technology ensures the consistent production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while reduction may produce silicon-hydrogen compounds.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4,6,6-Hexamethoxy-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Another organosilicon compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A compound with a similar trioxatrisilinane core but different substituents.
Uniqueness
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its heptyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
137410-95-8 |
|---|---|
Fórmula molecular |
C42H90O3Si3 |
Peso molecular |
727.4 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexaheptyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C42H90O3Si3/c1-7-13-19-25-31-37-46(38-32-26-20-14-8-2)43-47(39-33-27-21-15-9-3,40-34-28-22-16-10-4)45-48(44-46,41-35-29-23-17-11-5)42-36-30-24-18-12-6/h7-42H2,1-6H3 |
Clave InChI |
WRBGQYYUWFGBIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCC)CCCCCCC)(CCCCCCC)CCCCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

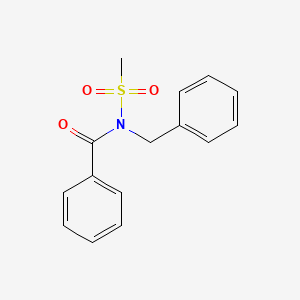
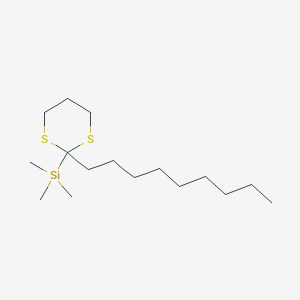
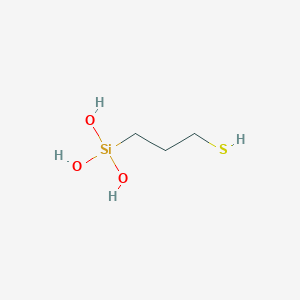
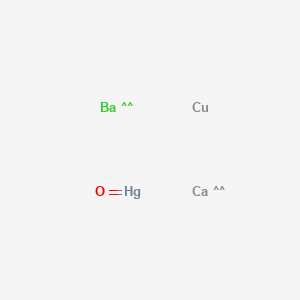
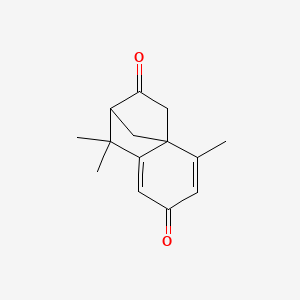
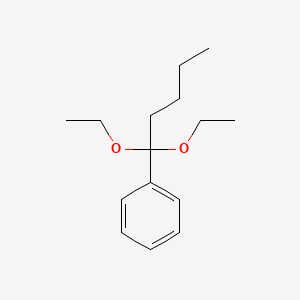
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

